2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-4-methylpentanoyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanamide
Description
The compound 2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-4-methylpentanoyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanamide is a highly complex peptide derivative characterized by:
- Multiple amide linkages, forming a branched backbone.
- Amino, hydroxy, phenyl, and methyl substituents, contributing to its hydrophilicity and steric complexity.
- Computed properties include a molecular weight of ~618.8 g/mol, 7 hydrogen bond donors, and 8 acceptors, with a topological polar surface area of 206 Ų .
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H65N11O9/c1-7-22(6)30(31(40)52)49-33(54)25(14-11-15-43-38(41)42)44-37(58)29(21(4)5)48-34(55)26(17-23-12-9-8-10-13-23)45-35(56)28(19-51)47-36(57)27(18-50)46-32(53)24(39)16-20(2)3/h8-10,12-13,20-22,24-30,50-51H,7,11,14-19,39H2,1-6H3,(H2,40,52)(H,44,58)(H,45,56)(H,46,53)(H,47,57)(H,48,55)(H,49,54)(H4,41,42,43) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTOOBGNNKXJPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H65N11O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399464 | |
| Record name | Leu-Ser-Ser-Phe-Val-Arg-Ile amide acetate salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
820.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148054-14-2 | |
| Record name | Leu-Ser-Ser-Phe-Val-Arg-Ile amide acetate salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-4-methylpentanoyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanamide , often referred to as a complex peptide or polypeptide derivative, exhibits notable biological activity that warrants detailed exploration. This article reviews its biological properties, mechanisms of action, and potential applications based on available literature.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring multiple amino acid residues and functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 600 g/mol. The intricate arrangement of amino acids suggests potential interactions with various biological targets.
Structural Features
| Feature | Description |
|---|---|
| Amino Acid Composition | Contains multiple amino acids and derivatives |
| Functional Groups | Includes amine, hydroxyl, and carbonyl groups |
| Molecular Weight | ~600 g/mol |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Binding : It has the potential to bind to various receptors, influencing signaling pathways crucial for cellular communication.
- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity against certain pathogens.
Antimicrobial Activity
A study conducted by researchers at Kyushu University demonstrated that derivatives of this compound exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 5 to 20 µg/mL, indicating effective inhibition of bacterial growth.
Enzyme Inhibition Studies
Research published in Heterocycles highlighted the compound's ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism. In vitro assays showed a competitive inhibition pattern with an IC50 value of approximately 50 nM, suggesting its potential role in diabetes management.
Cytotoxicity Assessments
In vitro cytotoxicity studies revealed that the compound exhibited selective cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were determined to be around 30 µM, indicating a promising therapeutic index for further development.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its application in therapeutic settings. Preliminary data suggest:
- Absorption : Rapid absorption post-administration with peak plasma concentrations achieved within 1-2 hours.
- Distribution : High tissue distribution observed, particularly in liver and kidney tissues.
- Metabolism : Primarily metabolized via hepatic pathways with several metabolites identified.
- Excretion : Renal excretion accounts for approximately 70% of the administered dose within 24 hours.
Comparison with Similar Compounds
Peptide Derivatives with Branched Backbones
- Lys-Val-Ile-Leu-Phe (CAS 103404-59-7): A pentapeptide with a molecular weight of 618.8 g/mol, identical to the target compound. Both share: Sequential amide bonds and methyl/amino side chains. High hydrogen-bonding capacity (7 donors in both) . Key differences include the absence of a guanidino group and phenylpropanoyl residues in Lys-Val-Ile-Leu-Phe.
- 3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide: Features a hydroxy-acetyl group linked to a fluorinated phenyl ring, contrasting with the target’s non-fluorinated phenylpropanoyl moiety.
Guanidino-Containing Compounds
- 2-{[2-({2-[(2-{[2-amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino}-4-methylpentanoate: Contains a guanidino-like group and indole ring, differing in aromatic substituents. Higher topological polar surface area (220 Ų vs. 206 Ų in the target), indicating enhanced solubility .
Physicochemical Properties and QSPR/QSAR Insights
- The target’s low LogP (-0.7) suggests higher hydrophilicity compared to fluorinated analogs (LogP 2.1), impacting membrane permeability .
Analytical Techniques
- Solid-State NMR : Critical for resolving hydrogen-bonding networks in peptides, as demonstrated in trichothecene studies .
- LC/MS Profiling: Used to prioritize bioactive analogs in marine actinomycetes, applicable for characterizing the target’s minor impurities .
Environmental and Metabolic Considerations
Preparation Methods
Resin Selection and Initial Loading
The synthesis begins with immobilization of the C-terminal amino acid (3-methylpentanamide ) onto a Wang resin or Rink amide resin via esterification. Wang resin (loading capacity: 0.6–1.0 mmol/g) is preferred for its stability under Fmoc chemistry conditions. The resin is pre-swollen in dichloromethane (DCM) for 30 minutes, followed by coupling of the first amino acid using HBTU/HOBt activation in dimethylformamide (DMF).
Table 1: Resin Loading Parameters
Sequential Amino Acid Coupling
The peptide sequence is assembled via iterative Fmoc/tBu SPPS cycles:
-
Deprotection : 20% piperidine in DMF (2 × 7 min) removes Fmoc groups.
-
Coupling : Activated amino acids (4× molar excess) are coupled using HATU/collidine or DIC/OxymaPure in DMF. The 5-(diaminomethylideneamino)pentanoyl residue requires Boc protection for its guanidino group to prevent side reactions.
Table 2: Coupling Efficiency by Reagent
| Coupling Reagent | Reaction Time | Yield per Cycle | Epimerization Risk |
|---|---|---|---|
| HATU/collidine | 45 min | 98% | <0.5% |
| DIC/OxymaPure | 60 min | 96% | 1.2% |
Fragment Condensation in Solution Phase
For segments exceeding 15 residues (e.g., 5-(diaminomethylideneamino)pentanoyl-3-methylbutanoyl ), solution-phase fragment condensation is employed:
Table 3: Fragment Condensation Conditions
| Fragment Pair | Coupling Agent | Temp (°C) | Yield | Purity (HPLC) |
|---|---|---|---|---|
| 1–10 & 11–20 | PyBOP/NMM | −20 | 78% | 92% |
| 1–15 & 16–25 | HATU/DIEA | 0 | 65% | 85% |
Global Deprotection and Cleavage
After full sequence assembly, the peptide-resin is treated with TFA/EDT/H2O (94:3:3) for 2 hours to remove side-chain protections and cleave the product. The diaminomethylideneamino group remains stable under these conditions due to Boc protection during synthesis.
Purification and Analytical Validation
Reverse-Phase HPLC (RP-HPLC)
Crude peptide is purified on a C18 column (5 µm, 250 × 20 mm) using a gradient of 10–50% acetonitrile (0.1% TFA) over 60 minutes.
Mass Spectrometry (MS)
Challenges and Optimization Strategies
Epimerization Control
Q & A
Q. What are the recommended synthetic routes for this peptide, and how can reaction conditions be optimized?
The compound’s synthesis involves sequential coupling of amino acid residues. Key steps include:
- Coupling reagents : Use carbodiimides (e.g., EDC) with HOBt for amide bond formation to minimize racemization .
- Temperature control : Maintain reactions at 0–5°C during coupling steps to preserve stereochemistry .
- Purification : Column chromatography (e.g., reverse-phase C18) or preparative HPLC with gradient elution (acetonitrile/water + 0.1% TFA) achieves >95% purity .
Q. Which analytical techniques are critical for structural validation?
- NMR spectroscopy : Confirm backbone connectivity and stereochemistry via - and -NMR (e.g., δ 7.2–7.4 ppm for aromatic protons in phenylpropanoyl residues) .
- Mass spectrometry : High-resolution ESI-MS detects molecular ions (e.g., [M+H] at m/z ~1,200–1,300) .
- Chiral HPLC : Validate enantiomeric purity using polysaccharide-based columns (e.g., Chiralpak IA) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
Discrepancies may arise from:
- Solubility variability : Test the compound in standardized buffers (e.g., PBS with 1% DMSO) to ensure consistent dissolution .
- Batch-to-batch impurities : Use LC-MS to quantify trace impurities (e.g., deamidated or truncated products) and correlate with bioactivity .
- Assay interference : Include controls for non-specific binding (e.g., SPR with reference flow cells) .
Q. What computational methods support target identification for this peptide?
- Molecular docking : Use AutoDock Vina to predict binding to enzymes like proteases or kinases (e.g., interactions with the diaminomethyleneamino group’s guanidine moiety) .
- MD simulations : GROMACS can model conformational stability in aqueous vs. lipid bilayer environments .
- Pharmacophore modeling : Identify critical hydrogen-bond donors (e.g., hydroxyl and amino groups) using Schrödinger’s Phase .
Q. How can synthesis reproducibility be improved in multi-step protocols?
- Factorial design : Optimize variables (precursor concentration, pH, reaction time) via Design-Expert software to identify critical parameters .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .
- Batch records : Document deviations (e.g., temperature spikes >5°C) to refine SOPs .
Q. What strategies mitigate degradation during long-term storage?
- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis .
- Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring identify labile sites (e.g., ester or amide bonds) .
Methodological Challenges and Solutions
Q. How to isolate enantiomers of complex peptide intermediates?
- Chiral stationary phases : Use supercritical fluid chromatography (SFC) with Chiralpak IG columns for baseline separation .
- Enzymatic resolution : Lipases (e.g., Amano PS) selectively hydrolyze ester bonds in racemic mixtures .
Q. What experimental designs validate non-covalent interactions in biological systems?
Q. How to integrate high-throughput synthesis with machine learning?
- Combinatorial libraries : Synthesize analogs with automated peptide synthesizers (e.g., AAPPTec Focus XC) .
- ML models : Train random forests on physicochemical descriptors (logP, polar surface area) to predict solubility or bioactivity .
Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
